molecular formula C9H8INO B3060176 N-(2-Iodophenyl)acrylamide CAS No. 192190-12-8

N-(2-Iodophenyl)acrylamide

Cat. No.: B3060176
CAS No.: 192190-12-8
M. Wt: 273.07 g/mol
InChI Key: WGONRGJHWHNBCW-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)acrylamide: is an organic compound with the molecular formula C₉H₈INO It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in N-(2-Iodophenyl)acrylamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the acrylamide moiety.

    Polymerization: The acrylamide group can undergo polymerization reactions, forming polymers with various applications.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenyl acrylamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of iodophenyl acrylamide derivatives with higher oxidation states.

    Polymerization Products:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

    N-Phenylacrylamide: Lacks the iodine atom, resulting in different chemical properties and applications.

    N-(4-Iodophenyl)acrylamide: Similar structure but with the iodine atom in the para position, leading to different reactivity and applications.

Uniqueness:

Properties

IUPAC Name

N-(2-iodophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGONRGJHWHNBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616106
Record name N-(2-Iodophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192190-12-8
Record name N-(2-Iodophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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